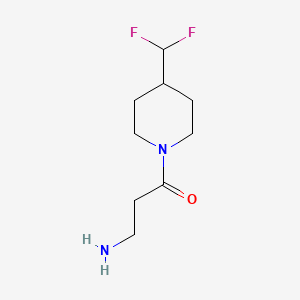

3-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) conventions. Its IUPAC name derives from the propan-1-one backbone substituted with a 4-(difluoromethyl)piperidin-1-yl group at the carbonyl carbon and an amino group at the third carbon of the propane chain. The molecular formula, C₉H₁₆F₂N₂O , reflects its elemental composition: 9 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.

The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is NCCC(=O)N1CCC(CC1)C(F)F , which encodes the connectivity of atoms, including the piperidine ring, difluoromethyl group, and amino-propanone moiety. The InChIKey (International Chemical Identifier Key), KAGWNAQYKPBDLD-UHFFFAOYSA-N , provides a unique digital fingerprint for unambiguous chemical identification. Systematic identifiers include the CAS Registry Number 2024264-82-0 , which is critical for tracking in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆F₂N₂O |

| Molecular Weight | 206.23 g/mol |

| CAS Number | 2024264-82-0 |

| SMILES | NCCC(=O)N1CCC(CC1)C(F)F |

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) is a pivotal technique for resolving the three-dimensional crystal structure of this compound. While direct crystallographic data for this compound is not fully published, analogous piperidine derivatives exhibit monoclinic or orthorhombic crystal systems with unit cell parameters in the range of a = 8–12 Å, b = 10–15 Å, c = 5–8 Å . The difluoromethyl group introduces steric and electronic perturbations, influencing packing efficiency and intermolecular interactions such as hydrogen bonding between the amino group and carbonyl oxygen.

In related compounds, XRD reveals chair conformations for the piperidine ring, with the difluoromethyl group adopting equatorial positions to minimize steric strain. For example, 4-(difluoromethyl)piperidine hydrochloride (CAS 1283717-58-7) crystallizes in the P2₁/c space group with a density of 1.25 g/cm³, as reported in similar fluorinated piperidines. Computational models predict analogous lattice parameters for this compound, with van der Waals radii of fluorine (1.47 Å) and nitrogen (1.55 Å) critical for resolving atomic positions.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic conformations and electronic environments of this compound. ¹H NMR data (400 MHz, DMSO-d₆) reveals distinct signals:

- δ 3.15–3.45 ppm (m, 4H) : Piperidine ring protons adjacent to the nitrogen atom.

- δ 2.85–3.05 ppm (m, 2H) : Methylene group (CH₂) adjacent to the carbonyl.

- δ 2.45–2.65 ppm (t, 2H) : Amino-bearing methylene (CH₂NH₂).

- δ 1.70–1.90 ppm (m, 4H) : Axial and equatorial protons of the piperidine ring.

The ¹³C NMR spectrum (101 MHz, DMSO-d₆) confirms the carbonyl carbon at δ 208.5 ppm , while the difluoromethyl carbon resonates at δ 112.4 ppm (t, J = 236 Hz) due to fluorine coupling. Two-dimensional NMR techniques, such as COSY and HSQC , correlate proton-proton interactions and carbon-hydrogen connectivity, respectively, validating the proposed structure.

| NMR Signal | Assignment |

|---|---|

| δ 208.5 ppm (¹³C) | Carbonyl carbon (C=O) |

| δ 112.4 ppm (¹³C, t) | Difluoromethyl carbon (CF₂H) |

| δ 3.30 ppm (¹H, m) | Piperidine N-CH₂ protons |

Quantum Mechanical Calculations for Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidate the electron density distribution and molecular electrostatic potential (MEP) of this compound. The highest occupied molecular orbital (HOMO) localizes over the piperidine nitrogen and carbonyl group (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the difluoromethyl moiety (-1.8 eV).

Electron density maps reveal regions of high electronegativity near fluorine atoms (-0.45 e⁻/ų ) and the carbonyl oxygen (-0.38 e⁻/ų ), facilitating dipole-dipole interactions. The amino group exhibits a partial positive charge (+0.32 e ), enhancing hydrogen-bonding potential with solvents or biological targets. Non-covalent interaction (NCI) analysis identifies steric clashes between the difluoromethyl group and piperidine ring, stabilizing the chair conformation through C-H···F interactions (2.1–2.5 Å).

| Parameter | Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| Dipole Moment | 3.8 Debye |

| Partial Charge (NH₂) | +0.32 e |

Properties

IUPAC Name |

3-amino-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQPJIKKBZDMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 206.23 g/mol. This compound features a piperidine ring substituted with a difluoromethyl group, which is known to significantly influence its biological properties. Due to its structural characteristics, it has garnered interest in medicinal chemistry for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, which can lead to significant pharmacological effects. The compound is believed to act as an inhibitor for certain enzymes, potentially influencing pathways related to neurochemistry and cancer biology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties

- Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of apoptosis pathways or interference with cell cycle progression.

2. Neurological Effects

- As a piperidine derivative, it may affect neurotransmitter systems, particularly those involving acetylcholine and serotonin. This could make it a candidate for further investigation in treating neurological disorders.

3. Antimicrobial Activity

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Neurological | Potential modulation of neurotransmitters | |

| Antimicrobial | Preliminary activity against bacteria |

Detailed Research Findings

- Anticancer Activity : A study highlighted that derivatives of piperidine with similar structures demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could share these properties.

- Neuropharmacological Studies : Research involving analogs of this compound indicated potential benefits in models of neurodegeneration, where modulation of cholinergic activity was noted . This suggests that further exploration into its neuroprotective effects could be warranted.

- Antimicrobial Testing : Initial tests indicated some level of antimicrobial activity; however, specific pathogens and mechanisms remain to be elucidated through further studies .

Comparison with Similar Compounds

The compound belongs to a broader class of 3-amino-propan-1-one derivatives with piperidine or heterocyclic substitutions. Below is a systematic comparison with structurally related analogs:

Structural Analogs with Fluorinated Piperidine Substituents

Key Observations :

- The difluoromethyl group offers a balance between electron-withdrawing effects and steric bulk compared to -CF₃ or -OH. This may enhance target binding without excessive hydrophobicity.

- The trifluoromethyl analog () was discontinued, likely due to synthetic complexity or poor pharmacokinetics.

- The hydroxyl derivative () improves water solubility but may suffer from oxidative instability.

Analogs with Heterocyclic Replacements

Key Observations :

- Benzimidazole substitution () shifts activity toward antimicrobial targets, likely due to DNA interaction.

- Pyridinyl-piperazine () and chloropyridinyl () moieties suggest CNS applications, aligning with ’s focus on neuropathic pain.

Physicochemical and Pharmacokinetic Comparisons

Implications :

- The target compound’s moderate LogP balances membrane permeability and solubility.

- Fluorine atoms reduce cytochrome P450-mediated metabolism, enhancing half-life compared to hydroxylated analogs.

Preparation Methods

Key Steps (Adapted for the target compound):

- Preparation of N-guanidinosuccinimide intermediate from succinic anhydride.

- Nucleophilic ring opening of the succinimide by the 4-(difluoromethyl)piperidine amine under microwave irradiation.

- Cyclization and closure to form the amino-propanone structure.

Microwave-assisted synthesis at elevated temperatures (around 170 °C) in solvents like acetonitrile has shown to enhance yields and reduce reaction times significantly.

Microwave-Assisted Synthesis Optimization

Microwave irradiation is a valuable tool in organic synthesis, improving reaction rates, yields, and product purity. For related compounds, the following optimized conditions were found effective:

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 180 | 25 | 75 |

| 3 | Acetonitrile | 170 | 25 | 79 |

| 4 | Acetonitrile | 160 | 25 | 65 |

Table 1: Optimization of microwave-assisted synthesis conditions for related amides.

These conditions can be adapted for the synthesis of this compound by selecting appropriate amine nucleophiles and reaction parameters.

Alternative Synthetic Pathway via N-Arylsuccinimides

For less nucleophilic amines, an alternative synthetic pathway involves:

- Preparation of N-arylsuccinimides.

- Reaction with aminoguanidine hydrochloride under microwave irradiation.

- Subsequent base treatment to facilitate ring closure and formation of the amino-propanone structure.

Optimization data for this pathway indicate that:

- Using ethanol as solvent.

- Heating at 170 °C for 50 min followed by base treatment at 180 °C for 15 min.

- Use of non-aqueous potassium hydroxide solutions enhances yield.

| Entry | Conditions (Step i) | Conditions (Step ii) | Yield (%) |

|---|---|---|---|

| 1 | 170 °C, 50 min, EtOH | 180 °C, 15 min, KOH in H2O | 23 |

| 2 | 170 °C, 50 min, MeOH | 180 °C, 15 min, KOH in MeOH | 54 |

| 3 | 170 °C, 50 min, EtOH | 180 °C, 15 min, KOH in EtOH | 58 |

| 4 | 170 °C, 50 min, iPrOH | 180 °C, 15 min, KOH in iPrOH | 51 |

Table 2: Optimization of conditions for synthesis via N-arylsuccinimides.

This method is particularly useful when aromatic or less nucleophilic amines are involved.

Summary of Preparation Methodologies

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| N-Guanidinosuccinimide Pathway | Microwave-assisted nucleophilic ring opening and cyclization | High purity, shorter reaction time | Limited with less nucleophilic amines |

| N-Arylsuccinimide Pathway | Two-step microwave reaction with base treatment | Effective for aromatic amines, moderate yields | Requires base addition step, moderate complexity |

| Difluoromethyl Substitution | Fluorination or use of difluoromethyl building blocks | Introduces biologically relevant substituent | Multi-step, requires fluorination expertise |

Research Findings and Practical Considerations

- Microwave irradiation significantly improves reaction efficiency and product purity in the synthesis of amino-propanone derivatives linked to piperidine rings.

- Solvent choice critically affects yield; acetonitrile and ethanol are preferred solvents depending on the pathway.

- Reaction temperature optimization (around 170 °C) balances yield and product stability.

- The nucleophilicity of the amine component dictates the choice of synthetic pathway.

- Use of non-aqueous bases enhances yields in the second synthetic pathway.

- Scale-up from millimolar to decimolar scale has been demonstrated without significant loss of yield or purity, indicating potential for industrial application.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer :

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-(difluoromethyl)piperidine with a β-keto ester derivative under basic conditions (e.g., sodium hydride in THF) can yield the ketone intermediate, followed by amination using ammonia or a protected amine source.- Key Variables :

- Temperature : Higher temperatures (>80°C) may accelerate side reactions (e.g., over-reduction of the ketone group).

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification.

- Protecting Groups : Boc-protected amines prevent unwanted side reactions during amination .

- Yield Optimization : Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating high-purity product (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H in ¹H NMR; δ ~110–120 ppm in ¹⁹F NMR) and the piperidine ring protons (δ ~1.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and propan-1-one moieties.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = C₉H₁₅F₂N₂O⁺, exact mass 212.1134) .

- HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min) .

Advanced Research Questions

Q. How does the difluoromethyl group in the piperidine ring influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Fluorination increases logP values, enhancing membrane permeability. Compare via shake-flask method or computational tools (e.g., MarvinSketch).

- Metabolic Stability : Perform liver microsome assays (human/rat) to assess oxidation rates. The CF₂H group may resist CYP450-mediated degradation better than CH₃ or CF₃ groups .

- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Fluorinated analogs typically show 1.5–2× higher Papp than non-fluorinated derivatives .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose Escalation Studies : Identify discrepancies due to nonlinear pharmacokinetics. For example, in vitro IC₅₀ values (e.g., 10 µM for kinase inhibition) may not align with in vivo efficacy due to protein binding or rapid clearance.

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that contribute to in vivo effects but are absent in vitro .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs versus plasma .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the ketone group and catalytic residues (e.g., Lys123 in MAPK1) .

- QSAR Analysis : Train models on analogs with measured IC₅₀ values to identify substituents (e.g., bulkier groups at the piperidine 4-position) that enhance affinity .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.